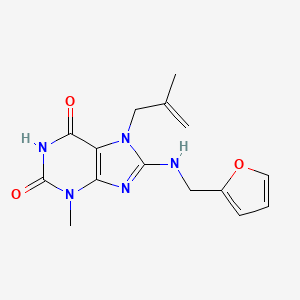

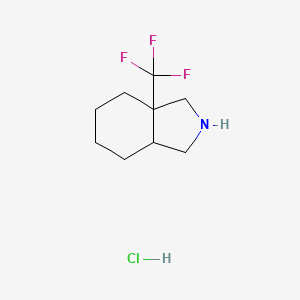

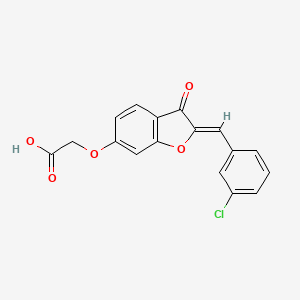

1-(2-Methoxyphenyl)piperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(2-Methoxyphenyl)piperidin-3-amine: is a piperidine derivative, which is a key structural component in many pharmaceuticals. Piperidine derivatives are known to be present in over twenty classes of drugs, including alkaloids . The compound’s structure makes it a valuable precursor in synthesizing various bioactive molecules, particularly in the development of novel therapeutic agents.

Biological Activity Studies

Piperidine derivatives, including 1-(2-Methoxyphenyl)piperidin-3-amine , have been studied for their biological activities. They are often evaluated for their potential as clinical agents against diseases such as cancer, Alzheimer’s, and other conditions where piperidine structures play a therapeutic role .

Chemical Research and Development

In chemical R&D, 1-(2-Methoxyphenyl)piperidin-3-amine can be used to develop new synthetic methods or improve existing ones. Its reactivity and stability under various conditions make it a subject of interest in studies aiming to optimize synthetic routes for complex organic compounds .

Environmental Impact Assessment

The environmental impact of chemicals like 1-(2-Methoxyphenyl)piperidin-3-amine is an important area of study. Researchers assess the compound’s biodegradability, toxicity, and potential effects on ecosystems to ensure safe and sustainable use .

Safety and Handling Protocols

Understanding the safety and handling requirements of 1-(2-Methoxyphenyl)piperidin-3-amine is crucial for laboratory and industrial settings. Data sheets provide information on proper storage, disposal, and first-aid measures to prevent accidents and ensure compliance with regulations .

Industrial Applications

In the industry, 1-(2-Methoxyphenyl)piperidin-3-amine may be utilized as a building block for synthesizing various compounds. Its role in the synthesis of materials with specific properties, such as enhanced durability or chemical resistance, is explored to improve product performance .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

1-(2-Methoxyphenyl)piperidin-3-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that 1-(2-Methoxyphenyl)piperidin-3-amine may interact with its targets to induce similar changes.

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry , indicating that they may affect a variety of biochemical pathways.

Result of Action

Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that 1-(2-Methoxyphenyl)piperidin-3-amine may have similar effects.

properties

IUPAC Name |

1-(2-methoxyphenyl)piperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLRVPIWYLEUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCC(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

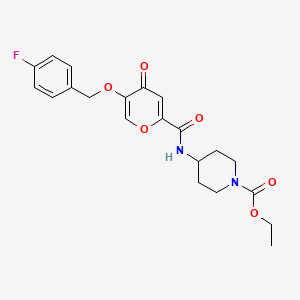

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2935496.png)

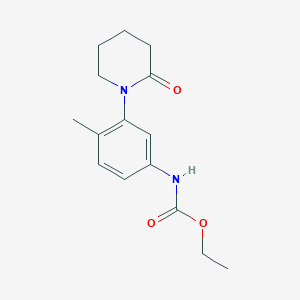

![2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2935498.png)

![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)

![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)

![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)

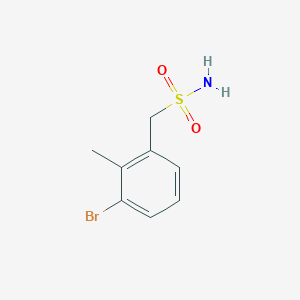

![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)